1-[5-(2-furyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide
Description
1-[5-(2-furyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide is a fascinating compound with a unique chemical structure. It's part of the broader class of heterocyclic compounds, notable for its inclusion of multiple functional groups that contribute to its potential reactivity and applications in various fields of science and industry.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-14(23)10-4-7-22(8-5-10)17-20-15-13(16(24)21-17)11(3-6-19-15)12-2-1-9-25-12/h1-3,6,9-10H,4-5,7-8H2,(H2,18,23)(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNENULGRVZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(2-furyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide typically involves multiple steps:
Formation of the pyrido[2,3-d]pyrimidine core: : This could involve the reaction of appropriate starting materials under conditions that promote the formation of the heterocyclic ring system.
Introduction of the furyl group: : This step would incorporate the furan moiety, likely through a substitution reaction.
Coupling with piperidinecarboxamide: : This final step attaches the piperidinecarboxamide moiety, completing the molecule.
Industrial methods would focus on optimizing these reactions to achieve higher yields and purity, potentially involving catalytic processes or advanced synthetic techniques to streamline production.
Chemical Reactions Analysis
This compound is expected to undergo a variety of chemical reactions:
Oxidation: : Given the presence of the furan ring, the compound might undergo oxidation reactions.
Reduction: : Reduction could modify the oxo group in the pyrido[2,3-d]pyrimidine core.
Substitution: : The compound could participate in substitution reactions at the piperidine or furan rings.
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution conditions involving nucleophiles. Products of these reactions would vary, leading to derivatives that could potentially be more reactive or possess different properties.
Scientific Research Applications
1-[5-(2-furyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide has significant research applications:
Chemistry: : Its unique structure makes it a subject of interest for studies involving heterocyclic chemistry and the synthesis of novel compounds.
Biology: : The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: : Potential therapeutic applications could be explored based on its biological activity, such as antimicrobial or anticancer properties.
Industry: : It might find use in material science for the development of new materials with specific properties.
Mechanism of Action
The specific mechanism of action would depend on its biological target:
Molecular targets: : The compound could interact with enzymes, receptors, or nucleic acids.
Pathways involved: : It might modulate biochemical pathways by inhibiting or activating specific targets, leading to the desired biological effect.
Comparison with Similar Compounds
This compound can be compared with other heterocyclic compounds such as:
1-[5-(2-furyl)-4-oxo-3,4-dihydroisoquinoline-2-yl]-4-piperidinecarboxamide: : Another compound with a similar structure but different ring system.
1-[5-(2-furyl)-4-oxo-3,4-dihydropyrrolo[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide: : Differing by the central heterocyclic ring.
1-[5-(2-furyl)-4-oxo-3,4-dihydroquinazoline-2-yl]-4-piperidinecarboxamide: : A similar compound with a different ring and reactivity.
Each of these compounds would have unique reactivity and applications, influenced by their specific structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
